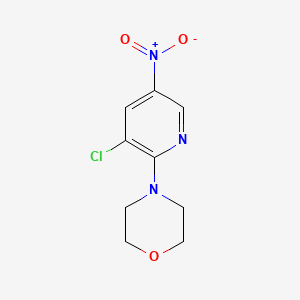

4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Descripción general

Descripción

“4-(3-Chloro-5-nitropyridin-2-yl)morpholine” is a chemical compound with the CAS Number: 892491-61-1 . It has a molecular weight of 243.65 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 243.65 . The InChI code for this compound is 1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 .Aplicaciones Científicas De Investigación

Kinetics of Pyridine Ring Substitution

- Nucleophilic Substitution Reactions : The kinetics of reactions involving 2-chloro-5-nitropyridines with morpholine were studied, highlighting how different solvents and temperatures impact these reactions. These findings are significant for understanding the reaction mechanisms and optimizing conditions for chemical syntheses involving similar compounds (Hamed, 1997).

Molecular Structure and Stability

- Structural Analyses : Detailed structure analyses of derivatives of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine, like 3-chloro-1-(4-morpholino-5-nitroimidazol-1-yl)propan-2-ol, were conducted. These analyses are crucial for determining the positional relationships of different substituents in the molecule, which is essential for understanding their chemical behavior and potential applications (Gzella, Wrzeciono, & Poppel, 2000).

Interaction with Other Molecules

- Complex Formation with Carbon Tetrachloride : A study on the complex formation of a related compound with carbon tetrachloride highlighted unique intermolecular interactions, providing insights into the potential applications of these complexes in various fields, such as materials science or pharmacology (Khrustalev et al., 1998).

Potential in Anticancer Research

- Synthesis of Biologically Active Compounds : Studies have shown the synthesis of compounds derived from this compound as intermediates in creating anticancer drugs. This emphasizes the compound's role in medicinal chemistry and drug development (Wang et al., 2016).

Crystallographic Analysis

- Crystal Structure Analysis : Crystallographic studies have been conducted on morpholinium derivatives related to this compound. Such analyses are crucial for understanding molecular geometry and interactions, which have implications in material science and molecular engineering (Ishida, Rahman, & Kashino, 2001).

Photoreactivity Studies

- Photoreaction with Morpholine : Research on the photoreaction of certain pyridine derivatives in the presence of morpholine provides valuable insights into their reactivity under light, which could be relevant in photodynamic therapy or the development of light-sensitive materials (Miyazawa, Takabatake, & Hasegawa, 1995).

Safety and Hazards

The safety information for “4-(3-Chloro-5-nitropyridin-2-yl)morpholine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-(3-chloro-5-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODWLMRRIFTVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)

![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)

![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2966241.png)

![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)

![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)